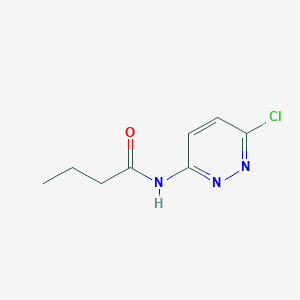

N-(6-chloropyridazin-3-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N-(6-chloropyridazin-3-yl)butanamide” has been reported in the literature . For instance, 3,8-Diazabicyclo [3.2.1]octane, 2,5-diazabicyclo [2.2.1]heptane, piperazine, and homopiperazine derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group, were synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .Molecular Structure Analysis

The molecular structure of “N-(6-chloropyridazin-3-yl)butanamide” has been analyzed in several studies . A molecular modeling study allowed the location of their preferred conformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chloropyridazin-3-yl)butanamide” are not explicitly stated in the available literature .Aplicaciones Científicas De Investigación

Synthesis of Transition Metal Complexes

This compound has been used in the synthesis of transition metal complexes. A new class of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes were synthesized from this compound . The spectroscopic evidence specifies that the ligands behave as a tridentate ligand .

Biological Activities

The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against various strains . They were also evaluated for in vitro antifungal activity .

Cytotoxicity Assays

Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for the ligand .

Molecular Docking Studies

The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase enzyme .

Conformational Analysis

The compound has been synthesized and its two stable forms were isolated. For the establishment of their structures, B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model were performed .

Pharmacological Applications

Substituted quinoxalines, which include this compound, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds. They have shown antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .

Antithrombotic Activities

Some quinoxalin-2-ones and quinoxaline-2,3-di-ones, which can be synthesized from this compound, exhibit potential antithrombotic activities .

Basis of Different Insecticides, Fungicides, Herbicides, and Receptor Antagonists

The quinoxaline fragment, which can be synthesized from this compound, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists .

Safety And Hazards

Safety data sheets for “N-(6-chloropyridazin-3-yl)butanamide” are available and provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Propiedades

IUPAC Name |

N-(6-chloropyridazin-3-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWIACUARPGOFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647524 |

Source

|

| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloropyridazin-3-yl)butanamide | |

CAS RN |

868948-12-3 |

Source

|

| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)